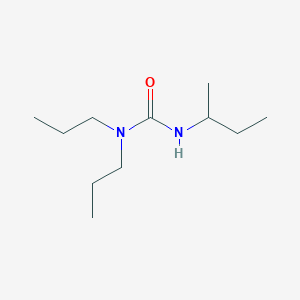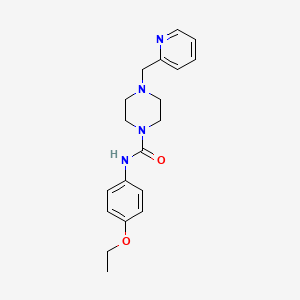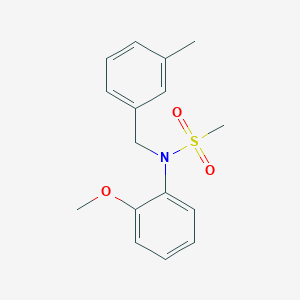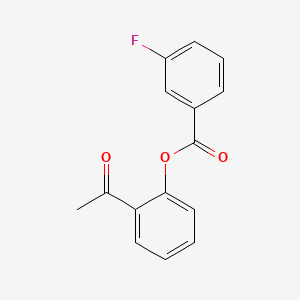![molecular formula C18H19FN4O B4774458 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4774458.png)
5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole
Übersicht
Beschreibung
5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various cancers and autoimmune diseases.
Wirkmechanismus
5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole inhibits the activity of several kinases, including BTK, ITK, and TCR signaling pathways. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the inhibition of BCR signaling and subsequently induces apoptosis in B-cells. ITK is a kinase that plays a crucial role in T-cell activation and proliferation. Inhibition of ITK by this compound leads to the inhibition of T-cell activation and proliferation. TCR signaling is essential for T-cell activation and proliferation. Inhibition of TCR signaling by this compound leads to the inhibition of T-cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cells, inhibit T-cell activation and proliferation, and reduce the production of pro-inflammatory cytokines. In preclinical studies, this compound has been shown to reduce tumor growth and improve survival rates in animal models of CLL and MCL. This compound has also been shown to reduce disease activity in animal models of RA and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole is its specificity for BTK, ITK, and TCR signaling pathways, which makes it an attractive candidate for the treatment of cancers and autoimmune diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the research and development of 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole. One direction is to evaluate its potential in combination with other therapies for the treatment of cancers and autoimmune diseases. Another direction is to develop more potent and selective inhibitors of BTK, ITK, and TCR signaling pathways. Finally, the safety and efficacy of this compound need to be evaluated in clinical trials to determine its potential as a therapeutic agent for the treatment of cancers and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole has been extensively studied for its potential in treating various cancers and autoimmune diseases. It has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor (TCR) signaling pathways. This compound has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases, such as rheumatoid arthritis (RA) and lupus.
Eigenschaften
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-18(2,3)13-4-10-16(11-5-13)24-12-17-20-21-22-23(17)15-8-6-14(19)7-9-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNDSNHOHKCEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[3-(anilinocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4774377.png)

![4-[2-(1-azepanyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide](/img/structure/B4774388.png)
![N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine](/img/structure/B4774396.png)
![1-butyl-7-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4774405.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4774427.png)
![N-[2-(tert-butylthio)ethyl]-2-(methylthio)benzamide](/img/structure/B4774437.png)
![N-[5-(2,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4774445.png)
![4,8-dimethyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B4774450.png)

![N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B4774463.png)
![N-({4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4774470.png)
